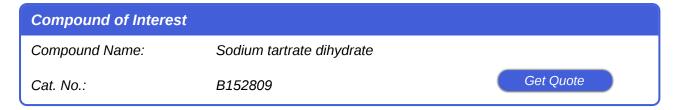


Sodium Tartrate Dihydrate: Application Notes and Protocols for Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tartrate dihydrate is a salt of tartaric acid that has found utility as a precipitant in protein crystallization. Its effectiveness stems from its ability to reduce the solubility of proteins in a controlled manner, thereby promoting the formation of well-ordered crystals suitable for X-ray diffraction studies. As a component of the tartrate family of precipitants, which also includes potassium sodium tartrate, it offers a unique chemical environment for inducing crystallization. Tartrate ions can interact with protein surfaces through a combination of electrostatic and hydrogen bonding interactions, potentially stabilizing specific conformations and facilitating crystal lattice formation. This document provides detailed application notes and protocols for the use of **sodium tartrate dihydrate** in protein crystallization screening.

Data Presentation: Sodium Tartrate in Crystallization Screens

The following table summarizes conditions from commercially available and published crystallization screens that utilize sodium tartrate or the closely related potassium sodium tartrate. This data can serve as a starting point for designing initial screening experiments and for optimizing initial crystal hits.



Screen Name/Ref erence	Precipita nt	Concentr ation Range	pH Range	Buffer System(s)	Additiona I Compone nts	Target Protein Example
Hampton Research GRAS Screen 7 &	Sodium Tartrate	4 concentrati ons	4.5 - 10.0	8 unique buffers	None specified	General screen for proteins, including monoclonal antibodies
Hampton Research GRAS Screen 2	Sodium Tartrate Dibasic Dihydrate	0.2 M	Not specified	Not specified	20% w/v Polyethyle ne glycol (PEG) MME 2,000, 3,350, or 4,000	General screen for proteins
Published Condition for LptA	Potassium Sodium Tartrate	1.0 M (initial screen), 0.4 M (optimized)	7.5	0.1 M HEPES- HCI	None	LptA protein

Experimental Protocols

Protocol 1: Preparation of Sodium Tartrate Dihydrate Stock Solutions

This protocol describes the preparation of a sterile stock solution of **sodium tartrate dihydrate**, which can be used for setting up custom crystallization screens or for optimization experiments.

Materials:



- Sodium Tartrate Dihydrate (C4H4Na2O6·2H2O), molecular weight 230.08 g/mol
- High-purity water (e.g., Milli-Q or equivalent)
- 0.22 μm sterile syringe filter
- Sterile conical tubes or bottles

Procedure:

- Calculate the required mass: To prepare a 2.0 M stock solution, dissolve 46.02 g of sodium tartrate dihydrate in high-purity water to a final volume of 100 mL.
- Dissolution: Add the calculated mass of sodium tartrate dihydrate to a sterile container.
 Add a portion of the high-purity water and mix until the salt is completely dissolved. A magnetic stirrer can be used to facilitate dissolution.
- Adjust to final volume: Once dissolved, add high-purity water to reach the final desired volume.
- Sterile filtration: Draw the solution into a sterile syringe and pass it through a 0.22 μm sterile filter into a new sterile container.
- Storage: Store the sterile stock solution at room temperature. Label the container clearly with the name of the reagent, concentration, and date of preparation.

Protocol 2: Setting up a Vapor Diffusion Crystallization Screen with Sodium Tartrate Dihydrate

This protocol outlines the procedure for performing a sparse matrix or grid screen using the prepared **sodium tartrate dihydrate** stock solution with the hanging drop or sitting drop vapor diffusion method.

Materials:

- Purified and concentrated protein sample (typically 5-20 mg/mL in a low ionic strength buffer)
- 2.0 M Sodium Tartrate Dihydrate stock solution



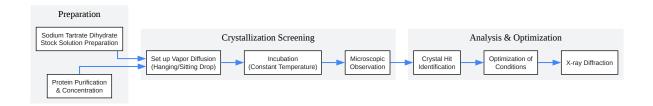
- A selection of buffer stock solutions (e.g., 1.0 M stocks of MES pH 5.5-6.5, HEPES pH 7.0-8.0, Tris pH 8.0-9.0)
- High-purity water
- Crystallization plates (e.g., 24-well or 96-well)
- Cover slips (for hanging drop)
- Pipettes and sterile tips

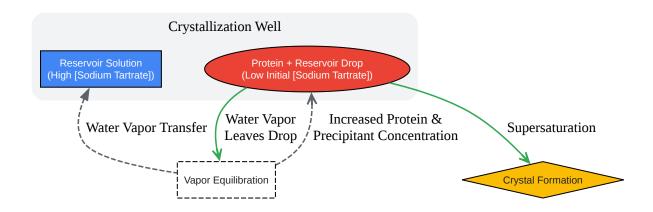
Procedure:

- Prepare reservoir solutions: In a 96-well deep-well block or individual tubes, prepare a series
 of reservoir solutions. For a grid screen, systematically vary the concentration of sodium
 tartrate dihydrate (e.g., 0.2 M to 1.5 M) and the pH (e.g., across a range of 5.5 to 8.5).
 - Example Reservoir Condition: To prepare 1 mL of a solution containing 0.5 M Sodium Tartrate Dihydrate and 0.1 M HEPES pH 7.5, mix 250 μL of 2.0 M Sodium Tartrate Dihydrate, 100 μL of 1.0 M HEPES pH 7.5, and 650 μL of high-purity water.
- Set up crystallization plates:
 - \circ Hanging Drop: Pipette 500 μ L of the reservoir solution into the well of a 24-well plate. On a clean cover slip, mix 1 μ L of the protein solution with 1 μ L of the reservoir solution. Invert the cover slip and place it over the well, sealing it with vacuum grease.
 - Sitting Drop: Pipette 100 μL of the reservoir solution into the reservoir of a 96-well sitting drop plate. On the post, mix 0.2 μL of the protein solution with 0.2 μL of the reservoir solution. Seal the plate with a clear adhesive film.
- Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.
- Observation: Regularly inspect the drops for crystal growth over a period of several days to weeks using a microscope.



Mandatory Visualizations





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